molecular formula C12H11NO2 B8307778 Methyl 3-(1H-indol-4-yl)prop-2-enoate

Methyl 3-(1H-indol-4-yl)prop-2-enoate

Cat. No.: B8307778
M. Wt: 201.22 g/mol
InChI Key: IDZVEPSCVVUHKV-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-4-yl)prop-2-enoate is an α,β-unsaturated ester derivative of indole, characterized by a prop-2-enoate group conjugated to the indole ring at the 4-position.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-(1H-indol-4-yl)prop-2-enoate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)6-5-9-3-2-4-11-10(9)7-8-13-11/h2-8,13H,1H3

InChI Key

IDZVEPSCVVUHKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C2C=CNC2=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-(1H-indol-4-yl)prop-2-enoate and analogous indole derivatives, alongside inferred properties based on available evidence:

Compound Substituents/Functional Groups Molecular Weight Key Differences Potential Implications
This compound (Target) Indol-4-yl, α,β-unsaturated methyl ester ~217.2 g/mol* Unique 4-position indole substitution; conjugated ester system. Enhanced reactivity in Michael addition; potential for planar interactions in binding.
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-biphenyl-4-yl)propanamide Indol-3-yl, fluorinated biphenyl, propanamide ~394.4 g/mol 3-position indole substitution; fluorinated aromatic group. Increased lipophilicity; potential for enhanced receptor binding via fluorinated motifs.
3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-indol-2-yl)-2-methylpropanamide 2-position indole substitution, chlorobenzoyl, sulfonamide ~463.9 g/mol Bulky substituents (chlorobenzoyl, sulfonamide); 5-methoxy group. Improved target affinity but reduced solubility; potential for metabolic stability.
2-(6-Methyl-1H-indol-3-yl)acetic acid Indol-3-yl, 6-methyl, acetic acid 189.2 g/mol Carboxylic acid group; 3- and 6-position substitutions. Higher polarity and ionization potential; limited membrane permeability.
(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one Indol-3-yl, α,β-unsaturated ketone, dimethylamino ~228.3 g/mol Conjugated enone system; tertiary amine. Stronger electron-withdrawing effects; potential for intramolecular charge transfer.
Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-indol-2-yl)propanoate Indol-2-yl, ethyl esters, 1-methyl ~347.4 g/mol Multiple ester groups; 2-position substitution. Increased metabolic lability; potential prodrug behavior.

*Estimated based on molecular formula (C₁₂H₁₁NO₂).

Structural and Functional Analysis

  • Positional Isomerism: The 4-position indole substitution in the target compound distinguishes it from most analogs (e.g., 3-substituted indoles in ).
  • α,β-Unsaturated Ester vs. Other Electrophilic Groups: Compared to the enone system in or the carboxylic acid in , the methyl ester in the target compound balances reactivity and stability. The ester group may enhance membrane permeability relative to carboxylic acids , while the α,β-unsaturation maintains electrophilicity for covalent interactions .
  • Substituent Effects : Bulky groups (e.g., chlorobenzoyl in ) often improve target specificity but reduce solubility. The target compound’s simpler structure suggests intermediate solubility and metabolic stability, though this requires experimental validation.

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